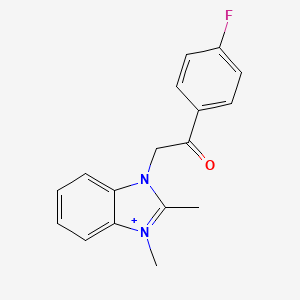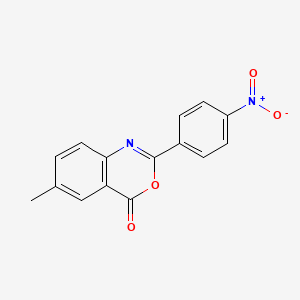![molecular formula C18H17IN4OS B11660781 N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide CAS No. 381679-11-4](/img/structure/B11660781.png)
N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached
Vorbereitungsmethoden
Die Synthese von N-(4-Iod-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamid umfasst mehrere Schritte, die in der Regel mit der Iodierung eines Methylphenyl-Vorläufers beginnen. Der Triazolring wird dann durch eine Cyclisierungsreaktion eingeführt, gefolgt von der Anbindung der Benzamidgruppe. Industrielle Produktionsverfahren können optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, wie z. B. kontrollierte Temperatur, Druck und die Verwendung spezifischer Katalysatoren.
Analyse Chemischer Reaktionen
N-(4-Iod-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Das Iodatom in der Verbindung kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden, wobei Reagenzien wie Natriumazid oder Kaliumcyanid verwendet werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
N-(4-Iod-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie in Studien zu Enzyminhibition und Proteinbindung nützlich macht.
Industrie: Wird bei der Entwicklung neuer Materialien mit speziellen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
5. Wirkmechanismus
Der Mechanismus, durch den N-(4-Iod-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamid seine Wirkungen entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Triazolring und die Benzamidgruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, wodurch ihre Aktivität möglicherweise gehemmt oder ihre Funktion verändert wird. Das Iodatom kann auch zur Reaktivität und Bindungsaffinität der Verbindung beitragen.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(4-Iod-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- N-(4-Iod-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzohydrazid
- N-(4-Iod-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzoesäure
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren funktionellen Gruppen, was zu Variationen in ihrer chemischen Reaktivität und Anwendung führt. Das Vorhandensein der Benzamidgruppe in N-(4-Iod-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamid macht es in Bezug auf seine potenzielle biologische Aktivität und industrielle Anwendungen einzigartig.
Eigenschaften
CAS-Nummer |
381679-11-4 |
|---|---|
Molekularformel |
C18H17IN4OS |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
N-(4-iodo-2-methylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C18H17IN4OS/c1-12-8-15(19)6-7-16(12)21-17(24)14-5-3-4-13(9-14)10-25-18-22-20-11-23(18)2/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
HHTXKPODYJZYNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC(=C2)CSC3=NN=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(4-Methoxyphenyl)methylidene]-2-(4-{3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanoyl}piperazin-1-YL)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11660704.png)
![N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11660705.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660706.png)
![Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11660715.png)
![4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660720.png)
![methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11660727.png)
![Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate](/img/structure/B11660733.png)

![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11660745.png)
![3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660746.png)
![(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11660754.png)


![3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11660768.png)
